molecular formula C7H10ClN3O2S B8683302 N-(4-Chloro-5-methylpyrimidin-2-YL)-N-methylmethanesulfonamide

N-(4-Chloro-5-methylpyrimidin-2-YL)-N-methylmethanesulfonamide

Cat. No.: B8683302
M. Wt: 235.69 g/mol
InChI Key: NSVBRCZWIVZYEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Chloro-5-methylpyrimidin-2-YL)-N-methylmethanesulfonamide is a useful research compound. Its molecular formula is C7H10ClN3O2S and its molecular weight is 235.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H10ClN3O2S

Molecular Weight

235.69 g/mol

IUPAC Name

N-(4-chloro-5-methylpyrimidin-2-yl)-N-methylmethanesulfonamide

InChI

InChI=1S/C7H10ClN3O2S/c1-5-4-9-7(10-6(5)8)11(2)14(3,12)13/h4H,1-3H3

InChI Key

NSVBRCZWIVZYEO-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1Cl)N(C)S(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of N-methylsulphonamide (3.35 g), 2,4-dichloro-5-methylpyrimidine (5 g) and potassium carbonate (4.3 g) in DMF (50 ml) was heated at 80° C. for 4 h. The reaction was quenched with water (200 ml) and extracted with ethylacetate. The organics were dried, evaporated under reduced pressure and the residue triturated with ether. The solid was filtered off (4-isomer) and the filtrate evaporated under reduced pressure and subjected to RPHPLC to obtain the 2-isomer, yield 0.37 g.
Quantity
3.35 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.